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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzoic acid

Cat. No.: B2988749

Introduction

3-Cyano-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical
formula CsHsNOs and a molecular weight of 163.13 g/mol .[1] Its structure, featuring a benzene
ring functionalized with a carboxyl group, a hydroxyl group, and a cyano group, makes it a
molecule of interest in medicinal chemistry and materials science. The specific arrangement of
these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and
overall electronic properties. A thorough spectroscopic analysis is paramount for confirming its
identity, purity, and for elucidating its structural characteristics.

This guide provides a detailed overview of the expected spectroscopic data for 3-cyano-5-
hydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. As complete experimental spectra for this specific molecule are not
readily available in the public domain, this document leverages established spectroscopic
principles and data from closely related analogs to provide a robust predictive analysis. This
approach not only offers a comprehensive theoretical framework for researchers but also
outlines the experimental methodologies required for its empirical validation.

Molecular Structure and Key Features

The unique substitution pattern of 3-cyano-5-hydroxybenzoic acid, with all three functional
groups in a meta-relationship to each other, is central to its spectroscopic signature. The
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electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the
electron-donating character of the hydroxyl group, creates a distinct electronic environment for
each atom in the molecule.

Caption: Molecular structure of 3-Cyano-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-cyano-5-hydroxybenzoic acid, both *H and 3C NMR will provide invaluable
structural information. The following predictions are based on the analysis of similar
compounds such as 3-hydroxybenzoic acid and 3-cyanobenzoic acid.[2][3][4]

'H NMR Spectroscopy

The *H NMR spectrum is expected to show signals for the three aromatic protons and the two
acidic protons (hydroxyl and carboxylic acid). The chemical shifts of the aromatic protons are
influenced by the electronic effects of the substituents.

Predicted *H NMR Data (in DMSO-de)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(ppm)

The carboxylic
acid proton is
) highly deshielded
~13.0 Singlet (broad) 1H COOH
and often
appears as a

broad singlet.

The phenolic
proton is also
: acidic and will
~10.0 Singlet (broad) 1H OH
appear as a
broad, downfield

singlet.

The aromatic
protons will
appear in the
typical downfield
region, with their
exact shifts and
~78-82 Multiplet 3H Ar-H multlpllf:mes
determined by
their positions
relative to the
electron-
withdrawing and
-donating

groups.

Experimental Protocol for tH NMR

o Sample Preparation: Dissolve 5-10 mg of 3-cyano-5-hydroxybenzoic acid in approximately
0.7 mL of a deuterated solvent (e.g., DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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e Acquisition: Acquire a standard one-dimensional *H spectrum.

e Processing: Process the Free Induction Decay (FID) with an appropriate window function,
followed by Fourier transformation, phase correction, and baseline correction. Calibrate the
chemical shift scale to the residual solvent peak.

3C NMR Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Due to the low symmetry of 3-cyano-5-hydroxybenzoic acid, eight distinct carbon signals are
expected.

Predicted 13C NMR Data (in DMSO-ds)

Chemical Shift (ppm) Assignment Rationale

The carboxylic acid carbonyl
~165 C=0 o _
carbon is highly deshielded.

The carbon attached to the

hydroxyl group is deshielded
~158 C-OH y vl grotip o

due to the electronegativity of

oxygen.

. Aromatic carbons bearing a
~130-140 Aromatic C-H
proton.

Quaternary aromatic carbons
~115-125 Aromatic C-CN, C-COOH attached to the cyano and

carboxyl groups.

The cyano carbon has a

~118 C=N characteristic chemical shift in

this region.

Experimental Protocol for 33C NMR

e Sample Preparation: Use the same sample prepared for *H NMR.
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 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¢ Acquisition: Acquire a proton-decoupled 13C spectrum.
e Processing: Process the FID similarly to the *H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies. The IR spectrum of 3-cyano-5-hydroxybenzoic

acid will be dominated by absorptions from the O-H, C=0, C=N, and aromatic C-H and C=C
bonds.

Predicted IR Absorption Bands

Wavenumber (cm—?) Functional Group Vibrational Mode
3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3200 (broad) O-H (Phenol) Stretching

~2230 C=N Stretching

~1700 C=0 Stretching

~1600, ~1450 Cc=C Aromatic Ring Stretching
~1300 C-O Stretching

~900-650 C-H Aromatic Out-of-plane Bending

Experimental Protocol for FT-IR

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used with the solid sample directly.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition: Record the spectrum in the range of 4000-400 cm~1.
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e Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 3-cyano-5-hydroxybenzoic acid
(MW = 163.13), the mass spectrum will show a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z lon Fragmentation Pathway
163 [M]*+ Molecular lon

Loss of the hydroxyl grou
146 [M-OH]* Y _ Y g. P

from the carboxylic acid.
135 [M-COJ* Loss of carbon monoxide.
118 [M-COOH]* Loss of the carboxyl group.

Further fragmentation of the
91 [CeHaN]*

aromatic ring.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via direct infusion or coupled with a chromatographic system (e.g., HPLC or GC).

« lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (EI).

e Analysis: Acquire the mass spectrum, identifying the molecular ion and major fragment ions.

e High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS
analysis to obtain the exact mass.

Caption: Predicted mass spectrometry fragmentation pathway.
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Conclusion

The spectroscopic characterization of 3-cyano-5-hydroxybenzoic acid is a critical step in its
synthesis and application. While a complete set of experimental data is not readily available, a
comprehensive predictive analysis based on the well-established principles of NMR, IR, and
Mass Spectrometry, and supported by data from analogous compounds, provides a robust
framework for its identification and structural elucidation. The experimental protocols outlined in
this guide offer a clear path for researchers to obtain and validate this crucial data, ensuring the
scientific integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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